3,3,6,6-tetramethyl-9-(thiophen-2-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
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Description
3,3,6,6-tetramethyl-9-(thiophen-2-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a useful research compound. Its molecular formula is C21H24O3S and its molecular weight is 356.48. The purity is usually 95%.
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Scientific Research Applications
Structural and Spectroscopic Analysis
Research on hexahydroacridine-1,8(2H,5H)-dione derivatives, including the specified compound, involves structural and spectroscopic analyses. These studies provide insights into the molecular properties and potential pharmacological significance of these compounds. For example, a comparative analysis was conducted on two derivatives, including a similar compound, to understand their equilibrium geometries and infrared (IR) spectra, which may be essential for pharmacological applications (Kumar et al., 2020).
Antimicrobial Properties
Some derivatives of this compound have been synthesized and shown to possess antimicrobial properties. For instance, novel derivatives were synthesized and exhibited good to excellent antibacterial and antifungal activities, which could be valuable for developing new antimicrobial agents (Angajala et al., 2017).
Molecular Docking and Anticancer Potential
Molecular docking studies of hexahydroacridine-1,8(2H,5H)-dione derivatives provide insights into their inhibition properties, which can be crucial in understanding their pharmacological importance, including potential anticancer applications. This approach is particularly useful in predicting how these molecules might interact with biological targets (Kumar et al., 2020). Additionally, some derivatives have been found to exhibit anti-proliferative properties against various cancer cell lines, indicating their potential as anticancer agents (Mulakayala et al., 2012).
Intermolecular Interactions and Biological Activity
The study of intermolecular interactions and conformational geometries in xanthenedione derivatives, including this compound, has implications for their biological activity. Understanding these interactions can aid in the development of antioxidants and acetylcholinesterase inhibitors (Purushothaman & Thiruvenkatam, 2018).
Synthesis and Chemical Properties
Research also focuses on the synthesis of these compounds and their chemical properties. For example, the synthesis of xanthene derivatives in an environmentally friendly manner has been explored, which is crucial for sustainable chemistry practices (Navarro et al., 2016).
Properties
IUPAC Name |
3,3,6,6-tetramethyl-9-thiophen-2-yl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O3S/c1-20(2)8-12(22)17-14(10-20)24-15-11-21(3,4)9-13(23)18(15)19(17)16-6-5-7-25-16/h5-7,19H,8-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSDHPCSPAYJKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC=CS4)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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